REACTION_CXSMILES
|
Cl.C(N=C=N)C.[C:7]([O:11][C:12]([N:14]([C@H](CC1C=CC2C(=CC=CC=2)C=1)C(O)=O)[CH3:15])=[O:13])([CH3:10])([CH3:9])[CH3:8].ON1C2N=CC=CC=2N=N1.CN(CC1CCN(C(=O)[C@H](NC)CC2C=CC=CC=2)CC1)C.C(N(C(C)C)C(C)C)C>ClCCl.CN(C)C=O.C(OCC)(=O)C>[C:7]([O:11][C:12](=[O:13])[NH:14][CH3:15])([CH3:10])([CH3:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
N′-ethylcarbodiimide hydrochloride
|
Quantity
|
416 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=N
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C)[C@@H](C(=O)O)CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
(2R)-1-(4-((dimethylamino)methyl)piperidin-1-yl)-2-(methylamino)-3-phenylpropan-1-one
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1CCN(CC1)C([C@@H](CC1=CC=CC=C1)NC)=O
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min at 0° c
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 h, while it
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography 60 on silica (80 g)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |